molecular formula C6H7NO3 B010811 Methyl 5-methylisoxazole-4-carboxylate CAS No. 100047-54-9

Methyl 5-methylisoxazole-4-carboxylate

Cat. No. B010811
CAS RN: 100047-54-9
M. Wt: 141.12 g/mol
InChI Key: AHLBUWIGURZNRZ-UHFFFAOYSA-N
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Description

Methyl 5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It appears as a white to light yellow powder or crystal . This compound belongs to the class of isoxazoles , which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring structure .


Molecular Structure Analysis

The molecular structure of Methyl 5-methylisoxazole-4-carboxylate consists of a five-membered isoxazole ring with a carboxylate group (COOCH3) attached at the 4-position. The methyl group (CH3) is also present at the 5-position of the isoxazole ring .


Physical And Chemical Properties Analysis

  • Appearance : It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Anticancer Studies

Isoxazole derivatives, including Methyl 5-methylisoxazole-4-carboxylate, are explored for their anticancer properties. They are used to create compounds that can inhibit the growth of cancer cells, making them valuable in oncological research .

Anti-Parkinson Agents

Research has indicated the potential of Methyl 5-methylisoxazole-4-carboxylate derivatives as anti-Parkinson agents. The compound’s ability to be transformed into various bioactive molecules makes it a candidate for developing treatments for neurodegenerative diseases .

Drug Delivery Systems

Methyl 5-methylisoxazole-4-carboxylate derivatives are being studied for their use in drug delivery systems. These systems aim to deliver drugs in a controlled manner, enhancing the therapeutic effect while minimizing side effects .

Biological Target Identification

The compound is used in research to identify new biological targets for drug action. By studying its interactions with various proteins and enzymes, researchers can discover new pathways for drug development .

Eco-Friendly Synthetic Strategies

The compound is also significant in developing eco-friendly synthetic strategies. Researchers aim to create isoxazole derivatives without using metal catalysts, which can be toxic and environmentally damaging .

Safety and Hazards

  • Precautionary Measures : Protective gloves, eye protection, and face protection are recommended. In case of skin or eye contact, thorough washing with water is advised. Seek medical attention if necessary .

properties

IUPAC Name

methyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBUWIGURZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624550
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylisoxazole-4-carboxylate

CAS RN

100047-54-9
Record name 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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